
Nampt-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nampt-IN-7 is a small-molecule inhibitor targeting nicotinamide phosphoribosyltransferase, an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide. This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nampt-IN-7 involves multiple steps, starting from commercially available precursors. The key steps include:
Condensation Reaction: The initial step involves the condensation of a substituted benzaldehyde with a suitable amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a diester in the presence of a base to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and reduction steps, and automated systems for purification and isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Nampt-IN-7 primarily undergoes:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Nampt-IN-7 has a wide range of applications in scientific research:
Wirkmechanismus
Nampt-IN-7 exerts its effects by binding to the active site of nicotinamide phosphoribosyltransferase, thereby inhibiting its enzymatic activity. This inhibition leads to a decrease in nicotinamide adenine dinucleotide levels, which in turn affects various cellular processes such as energy metabolism, DNA repair, and cell survival. The molecular targets and pathways involved include the nicotinamide adenine dinucleotide salvage pathway and the regulation of sirtuin activity .
Vergleich Mit ähnlichen Verbindungen
FK866: Another potent inhibitor of nicotinamide phosphoribosyltransferase with similar mechanisms of action.
CHS828: Known for its anti-cancer properties and inhibition of nicotinamide phosphoribosyltransferase.
OT-82: A newer inhibitor with promising preclinical results in cancer models.
Uniqueness of Nampt-IN-7: this compound stands out due to its high selectivity and potency in inhibiting nicotinamide phosphoribosyltransferase. It also exhibits favorable pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H21N5O3 |
|---|---|
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
ethyl 4-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methylcarbamoylamino]benzoate |
InChI |
InChI=1S/C20H21N5O3/c1-3-28-19(26)16-4-6-17(7-5-16)24-20(27)23-13-15-8-9-22-18(12-15)25-11-10-21-14(25)2/h4-12H,3,13H2,1-2H3,(H2,23,24,27) |
InChI-Schlüssel |
REJWICBGFGQVML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3C=CN=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


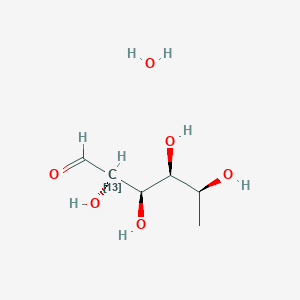
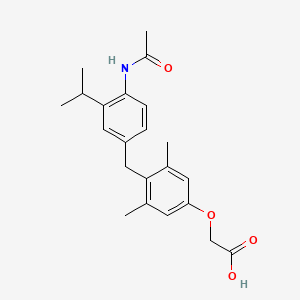
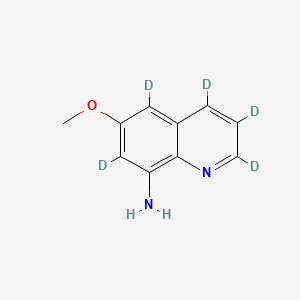
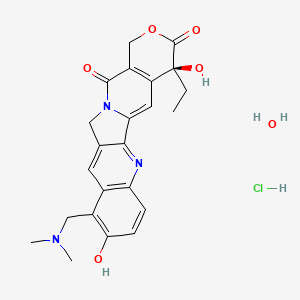
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

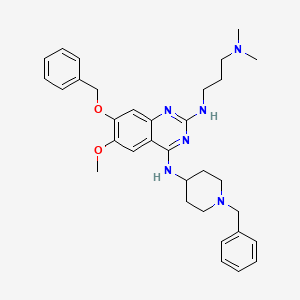
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

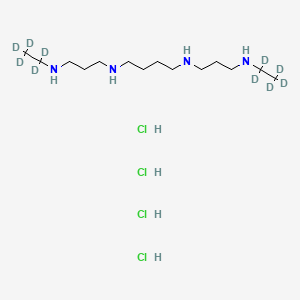
![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)


